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Compound of Interest

Compound Name: p-Chlorophenyl methyl sulfoxide

CAS No.: 934-73-6

Cat. No.: B1581415 Get Quote

Executive Summary
p-Chlorophenyl methyl sulfoxide (CAS: 934-73-6), also known as 1-chloro-4-

(methylsulfinyl)benzene, represents a critical structural motif in medicinal chemistry, serving as

both a metabolic marker for thioether-containing drugs and a chiral scaffold in asymmetric

synthesis. Unlike its sulfide precursor, the sulfoxide moiety introduces a center of chirality at the

sulfur atom, necessitating rigorous physicochemical characterization and enantioselective

analysis. This guide provides a definitive technical profile of the compound, synthesizing

experimental spectral data, validated synthetic protocols, and metabolic pathway mapping to

support high-integrity research applications.

Physicochemical Profile
The following data aggregates experimental values and predictive models suitable for

establishing analytical standards.

Table 1: Core Physicochemical Properties
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Property Value / Range Condition / Note

Molecular Formula C₇H₇ClOS

Molecular Weight 174.65 g/mol Monoisotopic Mass: 173.99

Appearance White crystalline solid Hygroscopic

Melting Point 45 – 46 °C
Sharp transition indicating high

purity [1]

Boiling Point 135 – 136 °C
@ 5 Torr (Vacuum distillation

required) [1]

Density ~1.30 g/cm³ Predicted

LogP (Octanol/Water) 1.70
Moderately lipophilic;

membrane permeable

Solubility Soluble
Ethanol, DMSO, Chloroform,

Dichloromethane

Solubility Insoluble/Low Water, Hexane

Chirality Racemic (±)
Contains one stereogenic

sulfur center

Spectral Characterization
Accurate identification relies on distinct spectral signatures, particularly the differentiation

between the sulfoxide, sulfide (precursor), and sulfone (over-oxidation product).

Nuclear Magnetic Resonance (NMR)
The electron-withdrawing nature of the sulfinyl group (-S(=O)-) deshields the methyl protons

significantly compared to the sulfide, but less than the sulfone.

¹H NMR (400 MHz, CDCl₃):

δ 7.58 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the sulfoxide group. Deshielded by

the anisotropic effect of the S=O bond.
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δ 7.49 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the chlorine atom.

δ 2.71 (s, 3H): Methyl group. This singlet is diagnostic; it appears downfield from the

sulfide methyl (~2.4 ppm) and upfield from the sulfone methyl (~3.0 ppm) [2].

¹³C NMR (100 MHz, CDCl₃):

δ 144.07: Ipso-carbon attached to Sulfur (C-S).

δ 137.20: Ipso-carbon attached to Chlorine (C-Cl).

δ 129.60: Aromatic CH (meta to sulfoxide).

δ 124.92: Aromatic CH (ortho to sulfoxide).

δ 43.95: Methyl carbon (S-CH₃).

Infrared Spectroscopy (FT-IR)
S=O Stretch: A strong, characteristic band appearing at 1035–1050 cm⁻¹. This band is highly

sensitive to hydrogen bonding and solvent effects. Absence of bands at 1150/1300 cm⁻¹

(characteristic of O=S=O sulfones) confirms selective oxidation.

Mass Spectrometry (EI-MS)[4][5][6]
Molecular Ion (M⁺): m/z 174 and 176 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

Base Peak: Often m/z 159 [M – CH₃]⁺, resulting from the cleavage of the methyl group.

Fragmentation: Loss of the sulfinyl oxygen is less common in EI than the loss of the methyl

radical or the expulsion of SO to form the chlorobenzene radical cation (m/z 112).

Synthetic & Redox Chemistry
The synthesis of p-chlorophenyl methyl sulfoxide requires controlled oxidation to prevent the

formation of the sulfone (p-chlorophenyl methyl sulfone).

Protocol: Selective Oxidation using Sodium Periodate
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Rationale: Sodium periodate (NaIO₄) is preferred over peroxides (e.g., mCPBA, H₂O₂) for this

transformation because it allows for precise stoichiometric control and operates under mild

conditions that suppress over-oxidation [3].

Step-by-Step Methodology:

Preparation: Dissolve p-chlorothioanisole (1.0 equiv) in a 1:1 mixture of Methanol/Water.

Cool to 0 °C in an ice bath.

Oxidation: Add Sodium Periodate (NaIO₄, 1.05 equiv) portion-wise over 20 minutes. The

slight excess ensures complete conversion of the sulfide.

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight. Monitor

via TLC (SiO₂; EtOAc/Hexane 1:1). The sulfoxide is significantly more polar (lower R_f) than

the sulfide.

Work-up: Filter off the precipitated sodium iodate (NaIO₃) byproduct. Extract the filtrate with

Dichloromethane (DCM).

Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate

in vacuo.

Validation: If sulfone impurities are detected (by NMR methyl shift at ~3.0 ppm), purify via

silica gel flash chromatography or recrystallization from Ether/Pentane.

Diagram 1: Synthesis and Redox Cycle
This diagram illustrates the stepwise oxidation and the potential for metabolic reduction.

Figure 1: Redox Interconversion Pathway
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Figure 1: Stepwise oxidation from sulfide to sulfone, highlighting the central stability of the

sulfoxide.

Biological & Metabolic Context
In drug development, the sulfoxide moiety is not pharmacologically inert. It serves as a "soft

spot" for metabolic interconversion.

Chiral Sulfoxidation
The conversion of the achiral sulfide to the sulfoxide generates a stereocenter.

Enzymatic Drivers: Cytochrome P450 (CYP) isozymes and Flavin-containing

Monooxygenases (FMOs) catalyze this reaction.

Stereoselectivity: Depending on the specific enzyme isoform (e.g., CYP3A4 vs. CYP2C9),

the metabolism may preferentially yield the (R)-(+) or (S)-(-) enantiomer. This enantiomeric

enrichment can influence the pharmacokinetic profile and toxicity of the parent drug [4].

Reductase Activity: Unlike sulfones, sulfoxides can be reduced back to sulfides by

Methionine Sulfoxide Reductase (Msr) enzymes, creating a futile redox cycle that consumes

cellular reducing equivalents (NADPH).

Diagram 2: Metabolic Fate
Visualizing the biological processing of the thioether moiety.
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Figure 2: Stereoselective Metabolic Pathways

Thioether-Drug
(Pro-drug/Parent)

(R)-Sulfoxide
Metabolite

CYP450 / FMO
(Stereoselective)

(S)-Sulfoxide
Metabolite

CYP450 / FMO
(Stereoselective)

Renal Excretion
(Polar)

Clearance

Sulfone
(Terminal Metabolite)

Slow Oxidation Clearance Slow Oxidation

Click to download full resolution via product page

Figure 2: Divergent metabolic pathways yielding enantiomeric sulfoxides and terminal sulfones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1581415?utm_src=pdf-body-img
https://www.solubilityofthings.com/
https://www.rsc.org/suppdata/jm/c2/c2jm16398e/c2jm16398e.pdf
http://www.rsc.org/suppdata/gc/c2/c2gc16632d/c2gc16632d.pdf
http://www.orgsyn.org/demo.aspx?prep=CV6P0727
https://pubchem.ncbi.nlm.nih.gov/compound/13626
https://www.benchchem.com/product/b1581415?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. rsc.org [rsc.org]

To cite this document: BenchChem. [p-Chlorophenyl Methyl Sulfoxide: Physicochemical
Profiling & Synthetic Methodologies]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581415#physicochemical-properties-of-p-
chlorophenyl-methyl-sulfoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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